Heptyl nonyl hydrogen phosphate
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Overview
Description
Heptyl nonyl hydrogen phosphate is an organophosphorus compound with the molecular formula C16H35O4P It is a phosphate ester, characterized by the presence of a phosphate group bonded to heptyl and nonyl alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl nonyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with heptyl and nonyl alcohols. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, heptyl alcohol and nonyl alcohol, are mixed with phosphoric acid in the presence of a catalyst. The reaction mixture is heated to an optimal temperature to drive the esterification reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Heptyl nonyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate ester into its corresponding alcohols and phosphorous acid.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Heptyl alcohol, nonyl alcohol, and phosphorous acid.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Heptyl nonyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphorylation processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of heptyl nonyl hydrogen phosphate involves its interaction with molecular targets through phosphorylation. The phosphate group can transfer to various substrates, modifying their chemical properties and biological activities. This process is crucial in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- Heptyl octyl hydrogen phosphate
- Nonyl decyl hydrogen phosphate
- Hexyl nonyl hydrogen phosphate
Comparison: Heptyl nonyl hydrogen phosphate is unique due to its specific alkyl chain lengths, which influence its solubility, reactivity, and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
68186-45-8 |
---|---|
Molecular Formula |
C18H43O6P |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
decan-1-ol;octan-1-ol;phosphoric acid |
InChI |
InChI=1S/C10H22O.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11;1-2-3-4-5-6-7-8-9;1-5(2,3)4/h11H,2-10H2,1H3;9H,2-8H2,1H3;(H3,1,2,3,4) |
InChI Key |
YKZVGWYYZZHSAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOP(=O)(O)OCCCCCCC |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
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